N-(tert-Butoxycarbonyl)glycine-2-13C

Übersicht

Beschreibung

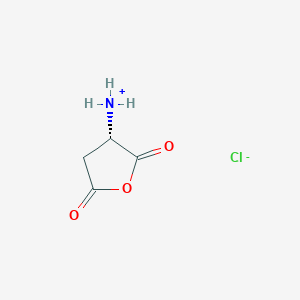

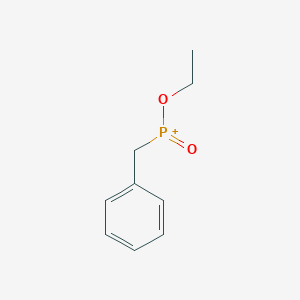

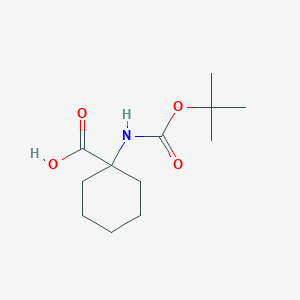

“N-(tert-Butoxycarbonyl)glycine-2-13C”, also known as Boc-Gly-OH-2-13C, is a derivative of glycine . It has a linear formula of Boc-NH13CH2CO2H and a molecular weight of 176.18 . This compound is often used in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-derivatives of the six 13 C-labelled glycines with or without 15 N has been prepared by a direct approach from the corresponding bromoacetates . The deprotection of N-Boc directly linked to aromatic moieties was reasonably fast, occurring .Molecular Structure Analysis

The molecular structure of “N-(tert-Butoxycarbonyl)glycine-2-13C” can be represented by the SMILES stringCC(C)(C)OC(=O)N[13CH2]C(O)=O . Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds can be removed using oxalyl chloride in methanol . The auxiliary-bearing peptide, H2A (113–129)-Aux, was then released from the resin by TFA treatment for analysis and purification by reversed-phase (RP) high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

The compound has a melting point of 86-89 °C . It is a solid at room temperature . The refractive index is n20/D 1.437 (lit.) and the density is 1.079 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

N-Boc Protection of Amines

Specific Scientific Field

This falls under the field of Organic Chemistry .

Summary of the Application

The N-Boc protection is a common method used in organic synthesis for the protection of amine groups . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups .

Methods of Application

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Results or Outcomes

The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Deprotection of the N-Boc Group

Specific Scientific Field

This also falls under the field of Organic Chemistry .

Summary of the Application

The deprotection of the N-Boc group is a crucial step in many organic synthesis procedures . It allows for the removal of the protective Boc group when it is no longer needed .

Methods of Application

A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol is reported . The reactions take place under room temperature conditions for 1–4 hours .

Results or Outcomes

The deprotection of the N-Boc group was achieved with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Peptide Ubiquitination

Specific Scientific Field

This falls under the field of Biochemistry .

Summary of the Application

N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination . Ubiquitination is a crucial post-translational modification (PTM) of eukaryotic proteins, which plays profound roles in a myriad of biological processes .

Methods of Application

This building block is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling . The utility of this building block in peptide ubiquitination was demonstrated by the synthesis of seven ubiquitinated histone and Tau peptides bearing various modifications .

Results or Outcomes

The structural integrity and folding of the synthesized ubiquitinated peptides were confirmed by enzymatic deubiquitination of a fluorescently labeled ubiquitin conjugate . This synthetic strategy using this building block provides a practical approach for the preparation of ubiquitinated peptides with diverse modifications .

Synthesis of N-Boc Amino Acid Esters

Specific Scientific Field

This falls under the field of Peptide Chemistry .

Summary of the Application

Boc-Gly-OH is used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve standard peptide synthesis techniques .

Results or Outcomes

The outcomes of this application are not detailed in the source, but the synthesis of N-Boc amino acid esters is a common procedure in peptide chemistry .

Synthesis of Neuroprotective Drug Analogs

Specific Scientific Field

This falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Boc-Gly-OH is used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

Results or Outcomes

The outcomes of this application are not detailed in the source, but the synthesis of neuroprotective drug analogs is a common procedure in pharmaceutical chemistry .

Allylation of Hydrazones and Isatin

Summary of the Application

Boc-Gly-OH is used as a promoter for the allylation of hydrazones and isatin .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve standard organic synthesis techniques .

Results or Outcomes

The outcomes of this application are not detailed in the source, but the allylation of hydrazones and isatin is a common procedure in organic chemistry .

Safety And Hazards

“N-(tert-Butoxycarbonyl)glycine-2-13C” may be harmful in contact with skin and may cause eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

“N-(tert-Butoxycarbonyl)glycine-2-13C” has been developed as a building block for peptide ubiquitination, which is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling . It has potential applications in the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJIFMKZZEXLR-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583858 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl)glycine-2-13C | |

CAS RN |

145143-02-8 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145143-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)